N-(3-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-methylbenzyl group and at position 2 with a sulfanyl-linked butanamide moiety. This scaffold is structurally analogous to kinase inhibitors and anti-inflammatory agents, leveraging the thienopyrimidinone system’s electron-deficient aromaticity for biological interactions .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-4-21(23(29)26-18-6-5-7-19(14-18)31-3)33-25-27-20-12-13-32-22(20)24(30)28(25)15-17-10-8-16(2)9-11-17/h5-14,21H,4,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTFMBGGYDHVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H21N3O3S2, with a molecular weight of 451.56 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, with significant findings summarized below:
1. Anticancer Activity
Research indicates that compounds containing thieno[3,2-d]pyrimidine moieties exhibit cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study demonstrated that derivatives of thieno[3,2-d]pyrimidine showed IC50 values ranging from 5 to 30 µM against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .
2. Antifungal Activity
Quantitative structure-activity relationship (QSAR) studies have shown that modifications in the thieno[3,2-d]pyrimidine structure can enhance antifungal potency.
- Results : A QSAR model indicated that specific electronic and geometric descriptors correlate with antifungal activity, suggesting that structural optimization could yield more potent antifungal agents .
3. Anti-inflammatory Effects
Preliminary studies suggest that the compound may exert anti-inflammatory effects through inhibition of specific inflammatory pathways.
- Mechanism : The compound's ability to inhibit pro-inflammatory cytokines has been noted in in vitro assays .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may affect signaling pathways such as PI3K/Akt and MAPK pathways that are critical in cancer progression and inflammation.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure characterized by a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 450.56 g/mol. Its structure includes various functional groups that contribute to its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. Specifically, thieno[3,2-d]pyrimidines have been linked to the inhibition of phosphatidylinositol 3-kinase (PI3K) and mTOR pathways, which are crucial in various cancers including melanoma and breast cancer .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been highlighted in several studies. It may inhibit the activity of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are implicated in chronic inflammatory diseases like rheumatoid arthritis . The thieno[3,2-d]pyrimidine scaffold is particularly noted for its ability to modulate inflammatory responses.
Neurological Applications
Recent research has explored the use of thieno[3,2-d]pyrimidine derivatives in treating neurological disorders. The compound may exhibit neuroprotective effects by modulating pathways involved in neuroinflammation and neuronal survival . This could have implications for conditions such as neurodegenerative diseases and nerve injury recovery.
Synthesis and Biological Evaluation
A study conducted on related thieno[3,2-d]pyrimidine compounds demonstrated their synthesis via multi-step reactions involving key intermediates that were further modified to enhance biological activity . These compounds were evaluated for their anticancer properties using various cell lines, showing significant cytotoxic effects at micromolar concentrations.
Comparison with Similar Compounds
Structural Analogues with Thieno[3,2-d]pyrimidinone Cores
2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide ()
- Core Differences: Substituted with 3-ethyl-5,6-dimethyl groups on the thienopyrimidinone ring vs. 3-(4-methylbenzyl) in the target compound.
- Side Chain : Shorter acetamide (C2) chain vs. butanamide (C4) in the target.
- Implications: The longer butanamide chain may improve solubility or binding affinity due to increased flexibility.
4-Oxo-3H,4H-thieno[3,2-d]pyrimidine Derivatives ()
- Reactivity: React with amines to form pyrido-thienopyrimidines or amidines.
- Functional Groups : Lack sulfanyl linkages but include amidine or carboxamide groups.
Analogues with Sulfanyl-Linked Amides
N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) ()
- Structure : Sulfamoylphenyl group with butyramide (C4) side chain.
- Synthesis : 51% yield via acylation in CH₂Cl₂, comparable to typical methods for the target compound.
- Physical Data: m.p. 180–182°C vs. unknown for the target; optical rotation [α]D = +4.5° indicates chirality .
4-[(4-Oxo-3H-quinazolin-2-yl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]butanamide ()
- Core: Quinazolinone vs. thienopyrimidinone.
- Activity: Reported value of 7.1 (possibly IC₅₀ in µM), suggesting moderate potency. The thienopyrimidinone core in the target may offer enhanced π-stacking interactions .
Substituted Butanamide Derivatives
4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)butanamide ()
- Substituents: Benzooxazole instead of thienopyrimidinone.
- Synthesis : Uses tert-butyl carbamate intermediates, differing from the target’s likely acylation route.
- Applications : Anti-inflammatory focus; the target’s heterocycle may confer distinct pharmacokinetic profiles .
N-(6-Methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()
- Core : Benzothiazole with methoxy groups.
- Comparison : Acetamide chain and lack of sulfanyl linkage reduce structural overlap. The target’s sulfanyl group may enhance redox activity or metal chelation .
Recommendations :
- Conduct enzymatic assays to compare inhibitory activity against kinase or ceramidase targets.
- Explore structural optimization via substituent variation (e.g., fluorination at the benzyl group).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
